molecular formula C24H28N4O2S B3017986 N-(3-METHOXYPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE CAS No. 1184997-78-1

N-(3-METHOXYPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B3017986
CAS No.: 1184997-78-1
M. Wt: 436.57
InChI Key: LENJFWIAOQJDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-METHOXYPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE is a structurally complex small molecule featuring a 1,4,8-triazaspiro[4.5]decane core. This spirocyclic system is substituted with a methyl group at position 8, a 4-methylphenyl group at position 3, and a sulfanyl-acetamide moiety linked to a 3-methoxyphenyl group.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-17-7-9-18(10-8-17)22-23(27-24(26-22)11-13-28(2)14-12-24)31-16-21(29)25-19-5-4-6-20(15-19)30-3/h4-10,15H,11-14,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENJFWIAOQJDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiron[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several components:

  • Core Structure : The compound features a triazaspirane core which is known for its diverse biological activities.
  • Functional Groups : The methoxy and methyl groups enhance the lipophilicity and may influence the binding affinity to biological targets.

Molecular Formula

  • Formula : C22H27N3O2S
  • Molecular Weight : 385.54 g/mol

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-(3-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiron[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide in anticancer applications. For instance, triazole derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Triazole Derivatives

  • Study Reference : A study evaluated a series of triazole derivatives for their anticancer properties. The results indicated that specific substitutions led to enhanced activity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
CompoundIC50 (µM)Cell Line
Compound A15MCF-7
Compound B10A549

Antimicrobial Activity

Another area of interest is the antimicrobial properties of compounds with similar structures. Research indicates that compounds containing sulfur and nitrogen heterocycles exhibit significant antimicrobial activity.

Antimicrobial Testing

In a recent study, various synthesized compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited promising antibacterial effects.

CompoundZone of Inhibition (mm)Bacteria Tested
Compound C18S. aureus
Compound D15E. coli

The proposed mechanisms through which N-(3-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiron[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Interference with Cell Signaling Pathways : The compound may modulate signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to related spirocyclic derivatives, focusing on structural features, synthesis pathways, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound 1,4,8-Triazaspiro[4.5]decane 8-Methyl, 3-(4-methylphenyl), sulfanyl-acetamide-3-methoxyphenyl Hypothesized to modulate serotonin/dopamine receptors due to spirocyclic and aryl motifs .
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) 1,3-Diazaspiro[4.5]decane 8-Phenyl, 3-(4-phenylpiperazinylpropyl) Reported as a serotonin receptor ligand; enhanced selectivity due to piperazine chain .
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14) 1,3-Diazaspiro[4.5]decane 8-Phenyl, 3-(3-chlorophenylpiperazinylpropyl) Improved metabolic stability compared to Compound 13; attributed to chloro-substitution .

Key Observations:

Core Structure Differences: The target compound contains a 1,4,8-triazaspiro[4.5]decane system, which introduces an additional nitrogen atom compared to the 1,3-diazaspiro[4.5]decane cores of Compounds 13 and 13.

Substituent Variations: The 3-methoxyphenyl group in the target compound contrasts with the piperazine-linked aryl groups in Compounds 13/14. Piperazine moieties are known to enhance CNS penetration, whereas the methoxyphenyl group may prioritize peripheral activity or metabolic stability. The 4-methylphenyl substitution at position 3 of the spiro core in the target compound is structurally analogous to the 8-phenyl groups in Compounds 13/14, suggesting shared hydrophobic binding interactions.

Pharmacological Implications: Compounds 13 and 14 exhibit affinity for serotonin receptors, with Compound 14 showing improved stability due to chloro-substitution . The target compound’s triaza-sulfur architecture may similarly target serotonin or dopamine pathways but with distinct kinetics or off-target profiles.

Methodological Considerations for Structural Analysis

While the provided evidence lacks direct crystallographic data for the target compound, the SHELX program suite (e.g., SHELXL, SHELXS) is widely used for refining small-molecule crystal structures . Key features relevant to analyzing such compounds include:

  • High-resolution refinement : Critical for resolving complex spirocyclic systems and substituent conformations.
  • Hydrogen-bonding networks : The triaza core and sulfanyl group would require precise electron density mapping to confirm interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.